molecular formula C17H11ClN2O5 B273937 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B273937
M. Wt: 358.7 g/mol
InChI Key: GECUWUBZZHIQFR-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CNO or Clozapine-N-oxide, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the antipsychotic drug clozapine and is used as a tool to study the function of specific receptors in the brain.

Mechanism of Action

2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one acts as a ligand for specific receptors in the brain, including the DREADDs. When this compound binds to these receptors, it induces a conformational change that activates downstream signaling pathways. This activation can lead to changes in neuronal excitability, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It can modulate neuronal excitability, alter neurotransmitter release, and induce changes in gene expression. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its selectivity for specific receptors. This allows for the manipulation of specific neuronal populations in vivo. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new DREADD systems that can be activated by different ligands. This could allow for more precise manipulation of specific neuronal populations in vivo. Another area of interest is the development of new methods for delivering this compound to specific brain regions, which could improve its effectiveness in certain experiments. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain, which could lead to the development of new therapeutics for a range of neurological disorders.

Synthesis Methods

The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized in the presence of phosphorus oxychloride to form the oxazole ring. The final product is obtained by treating the intermediate with hydrochloric acid and sodium hydroxide.

Scientific Research Applications

2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is widely used in scientific research to study the function of specific receptors in the brain. It is commonly used as a ligand for the designer receptors exclusively activated by designer drugs (DREADDs) system. DREADDs are genetically engineered receptors that can be selectively activated by this compound, allowing for the manipulation of specific neuronal populations in vivo. This compound is also used to study the function of other receptors, such as the muscarinic acetylcholine receptors and the serotonin receptors.

properties

Molecular Formula

C17H11ClN2O5

Molecular Weight

358.7 g/mol

IUPAC Name

(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11ClN2O5/c1-24-12-4-2-3-10(7-12)8-14-17(21)25-16(19-14)11-5-6-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+

InChI Key

GECUWUBZZHIQFR-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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